molecular formula C13H14N2O2 B1268488 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 312531-87-6

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B1268488
CAS No.: 312531-87-6
M. Wt: 230.26 g/mol
InChI Key: ORMOJZFLVSEQOR-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid in acetonitrile. The mixture is stirred in a closed vessel at room temperature for six days. The resulting white precipitate is filtered off, washed with acetonitrile, and dried in air .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline
  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol

Uniqueness

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both a pyrazole ring and a benzoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and form diverse complexes, making it a versatile compound in various research fields .

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMOJZFLVSEQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346807
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312531-87-6
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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